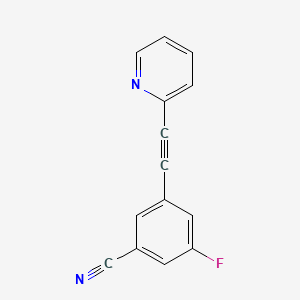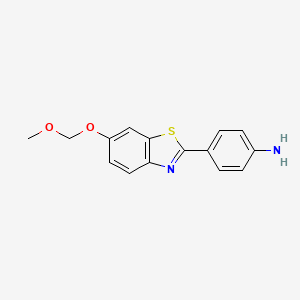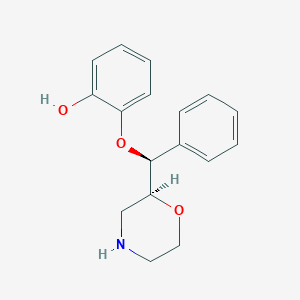
1-Hexanol-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hexanol-d5 is a deuterium-labeled version of 1-Hexanol, an organic alcohol with a six-carbon chain and a hydroxyl group at the end. The deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is used primarily in scientific research to study metabolic pathways and reaction mechanisms due to its unique isotopic properties .
Vorbereitungsmethoden
1-Hexanol-d5 can be synthesized through several methods. One common laboratory method involves the hydroboration-oxidation of 1-hexene. This process includes the addition of diborane (B2H6) to 1-hexene, followed by oxidation with hydrogen peroxide (H2O2) and sodium hydroxide (NaOH). Industrially, 1-Hexanol is produced by the oligomerization of ethylene using triethylaluminium, followed by oxidation of the resulting alkylaluminium compounds .
Analyse Chemischer Reaktionen
1-Hexanol-d5 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to hexanoic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to hexane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) to form hexyl chloride.
Esterification: It reacts with carboxylic acids in the presence of acid catalysts to form esters, such as hexyl acetate.
Wissenschaftliche Forschungsanwendungen
1-Hexanol-d5 is widely used in scientific research due to its deuterium labeling. Some applications include:
Chemistry: It is used as a tracer in studying reaction mechanisms and metabolic pathways.
Biology: It helps in the investigation of enzyme activities and metabolic processes.
Medicine: It is used in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: It is employed in the production of plasticizers, pharmaceuticals, and perfumes.
Wirkmechanismus
1-Hexanol-d5 exerts its effects primarily through its interaction with biological membranes and enzymes. It uncouples mitochondrial respiration by a non-protonophoric mechanism, affecting the electron transport chain and ATP synthesis. This property makes it useful in studying mitochondrial function and energy metabolism .
Vergleich Mit ähnlichen Verbindungen
1-Hexanol-d5 is similar to other deuterium-labeled alcohols, such as:
- Methanol-d4
- Ethanol-d6
- Propanol-d7
- Butanol-d9
Compared to these compounds, this compound has a longer carbon chain, which affects its physical properties and reactivity. Its unique isotopic labeling makes it particularly valuable in studies requiring precise tracking of molecular transformations .
Eigenschaften
CAS-Nummer |
64118-18-9 |
|---|---|
Molekularformel |
C6H9D5O |
Molekulargewicht |
107.21 |
Reinheit |
95% min. |
Synonyme |
1-Hexan-5,5,6,6,6-d5-ol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






